3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-13-5-2-6-14(16)12(13)9-18-11-4-1-3-10(7-11)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKRNGGWFAYLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351478 | |
| Record name | 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336879-99-3 | |
| Record name | 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 3-formylphenol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid.
Reduction: 3-[(2-Chloro-6-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues of 4-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde:
Physicochemical Properties
Halogen substituents (Cl, F, Br) increase molecular weight and lipophilicity, reducing aqueous solubility. Methoxy groups (e.g., in 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde) introduce polarity but are less impactful than halogens .
Commercial Availability
Biological Activity
3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde functional group linked to a benzene ring through an ether bond. Its molecular formula is CHClF O, and it has a molecular weight of approximately 264.68 g/mol. The compound features both chloro and fluorine substituents, which significantly influence its chemical properties and biological activities.
General Biological Properties
Research indicates that this compound exhibits potential biological activities, particularly in the context of medicinal chemistry. The compound has been classified as a potential skin and eye irritant, as well as a respiratory irritant, suggesting caution in its handling and application.
Antitumor Activity
One of the most notable aspects of this compound is its antitumor potential . Studies have shown that derivatives of this compound can exhibit significant antitumor effects in animal models. This suggests that the compound may interact with cellular pathways that influence gene expression and cellular metabolism, potentially making it useful in cancer therapy.
The biological activity of this compound is thought to involve several mechanisms:
- Nucleophilic Substitution Reactions : The compound can engage in nucleophilic substitution reactions with various biomolecules, influenced by environmental factors such as pH and temperature.
- Cellular Signaling Pathways : It may affect cellular signaling pathways and gene expression through alkylation of proteins and nucleic acids, leading to modifications that alter their functionality.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for diverse synthetic pathways and applications in medicinal chemistry compared to similar compounds. Below is a comparison table highlighting some structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-6-fluorobenzaldehyde | Structure | Halogenated benzaldehyde; used in antiseptic synthesis |
| 3-(Benzylthio)benzaldehyde | Structure | Contains a thioether group; different reactivity profile |
| 4-Fluorobenzaldehyde | Structure | Simple fluorinated benzaldehyde; broader applications in synthesis |
The presence of both chloro and fluoro substituents on the benzene ring enhances the reactivity and potential biological activity of this compound compared to simpler analogs.
Antitumor Efficacy Studies
In preclinical studies, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines. For instance, one study reported that certain derivatives exhibited IC values lower than established chemotherapeutic agents like doxorubicin, indicating superior potency in inhibiting tumor growth .
Interaction with Cellular Mechanisms
Another study investigated the interaction of this compound with specific cellular targets, revealing that it could modulate pathways associated with apoptosis and cell proliferation. These findings suggest that the compound may play a role in therapeutic strategies aimed at inducing cancer cell death while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
